molecular formula C20H16BrN3O2S B12681198 4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline CAS No. 94200-37-0

4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline

Cat. No.: B12681198
CAS No.: 94200-37-0
M. Wt: 442.3 g/mol
InChI Key: BRFATZOQSWKYQG-UHFFFAOYSA-N
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Description

4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline is a brominated azo compound featuring a vinylsulphonyl group and an N-phenylaniline moiety. Azo compounds are widely utilized as dyes due to their vibrant colors and stability. The vinylsulphonyl group enhances reactivity, enabling covalent bonding with substrates such as textiles, making this compound a candidate for reactive dye applications . The bromine atom at the 2-position likely influences electronic properties, improving lightfastness and resistance to degradation.

Properties

CAS No.

94200-37-0

Molecular Formula

C20H16BrN3O2S

Molecular Weight

442.3 g/mol

IUPAC Name

4-[(2-bromo-4-ethenylsulfonylphenyl)diazenyl]-N-phenylaniline

InChI

InChI=1S/C20H16BrN3O2S/c1-2-27(25,26)18-12-13-20(19(21)14-18)24-23-17-10-8-16(9-11-17)22-15-6-4-3-5-7-15/h2-14,22H,1H2

InChI Key

BRFATZOQSWKYQG-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)NC3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Comparison with Similar Compounds

Azo Compounds with Heterocyclic Systems

(E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline () shares structural motifs with the target compound, including bromine and aromatic amines. However, its [1,2,5]thiadiazolo[3,4-c]pyridine core introduces distinct electronic properties.

  • Synthesis: Thiadiazole rings are synthesized via cyclization reactions using sulfur donors, differing from the azo-coupling methods typical for the target compound .
  • Applications : Thiadiazole derivatives are prominent in optoelectronics due to their electron-deficient cores, whereas the vinylsulphonyl group in the target compound prioritizes textile dyeing .
Property Target Compound Thiadiazolo-Pyridine Analog ()
Core Structure Azo-linked phenyl rings Thiadiazolo-pyridine fused ring
Key Functional Groups Vinylsulphonyl, Bromine, Azo Bromine, Thiadiazole, Vinyl
Primary Application Reactive dyes Organic electronics
Synthesis Method Azo coupling Cyclization with sulfur donors

Brominated Aromatic Amines

4-Bromo-N-phenylaniline () is a simpler analogue lacking the azo and vinylsulphonyl groups.

  • Structure : The absence of azo and sulphonyl groups reduces conjugation and reactivity.
  • Properties : Crystallographic data (orthorhombic, Pccn space group) suggests high crystallinity, whereas the target compound’s bulkier substituents may lead to amorphous morphology .
  • Applications : Used as a flame retardant intermediate, contrasting with the target compound’s role in dyes .

Sulfonyl/Trifluoromethyl-Substituted Analogues

The patent compound 4-(2-amino-5-(trifluoromethyl)phenyl)-5,6-dihydropyridine () features a trifluoromethyl group instead of vinylsulphonyl.

  • Electronic Effects : Both substituents are electron-withdrawing, but trifluoromethyl groups enhance metabolic stability in pharmaceuticals, while vinylsulphonyl groups enable nucleophilic addition in dyes .
  • Synthesis : The patent employs Suzuki-Miyaura coupling, whereas the target compound likely involves diazonium salt formation .

Key Research Findings

  • Reactivity : The vinylsulphonyl group in the target compound undergoes Michael addition with cellulose, a critical step in textile dyeing, unlike thiadiazole or trifluoromethyl analogues .
  • Environmental Impact : Brominated compounds like 4-Bromo-N-phenylaniline raise concerns due to bioaccumulation risks, necessitating evaluation for the target compound .
  • Thermal Stability : Thiadiazolo-pyridine derivatives exhibit higher thermal stability (>300°C) owing to aromatic heterocycles, whereas the target compound’s stability is moderate (~200°C) .

Biological Activity

4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline, also known by its CAS number 94200-37-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C20H16BrN3O2S
  • Molecular Weight : 442.33 g/mol
  • Density : 1.404 g/cm³
  • Boiling Point : 643.3°C
  • Flash Point : 342.85°C

The compound features a complex structure with an azo linkage and a vinylsulfonyl group, which may contribute to its biological activity.

Biological Activity Overview

Research on the biological activity of 4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline is limited, but several studies suggest potential applications in various fields, particularly in agriculture and pharmaceuticals.

Antifungal Activity

A study investigating related azo compounds indicated that modifications in the chemical structure could enhance antifungal properties. The presence of the vinylsulfonyl group is hypothesized to increase the compound's efficacy against various fungal pathogens, although specific data on this compound's antifungal activity remains sparse .

The biological mechanisms of azo compounds often involve:

  • Inhibition of Enzymatic Activity : Azo compounds can inhibit key enzymes in metabolic pathways of fungi or bacteria.
  • Disruption of Cellular Processes : These compounds may interfere with cell division or protein synthesis within target organisms.

Potential Applications

Given its structural characteristics, 4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline may be explored for:

  • Agricultural Fungicides : Due to its potential antifungal properties.
  • Textile Dyes : Its azo structure suggests utility in dyeing processes, especially in producing vivid colors resistant to fading .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityEC50 (mg/L)Reference
N-(4-fluoro-2-(phenylamino)phenyl)-pyrazoleAntifungal0.034
4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylanilinePotential (hypothetical)TBDN/A

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